Cas no 1805028-09-4 (3-Bromo-6-(difluoromethyl)pyridin-2-amine)

3-Bromo-6-(difluoromethyl)pyridin-2-amine structure
1805028-09-4 structure
Product name:3-Bromo-6-(difluoromethyl)pyridin-2-amine
CAS No:1805028-09-4
MF:C6H5BrF2N2
Molecular Weight:223.018107175827
CID:4786847
PubChem ID:119008732

3-Bromo-6-(difluoromethyl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-6-(difluoromethyl)pyridin-2-amine
    • TQP0191
    • AK378397
    • RJAVBCCYJGMORB-UHFFFAOYSA-N
    • 1805028-09-4
    • G74918
    • SCHEMBL26674830
    • インチ: 1S/C6H5BrF2N2/c7-3-1-2-4(5(8)9)11-6(3)10/h1-2,5H,(H2,10,11)
    • InChIKey: RJAVBCCYJGMORB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(F)F)=NC=1N

計算された属性

  • 精确分子量: 221.96042g/mol
  • 同位素质量: 221.96042g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 134
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 38.9

3-Bromo-6-(difluoromethyl)pyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97660-100MG
3-bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 95%
100MG
¥ 1,306.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97660-250mg
3-bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 95%
250mg
¥2224.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97660-500mg
3-bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 95%
500mg
¥3702.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97660-5.0g
3-bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 95%
5.0g
¥16652.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97660-100.0mg
3-bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 95%
100.0mg
¥1307.0000 2024-07-23
Apollo Scientific
PC535054-250mg
3-Bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 97%
250mg
£480.00 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97660-500MG
3-bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 95%
500MG
¥ 3,702.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97660-1G
3-bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 95%
1g
¥ 5,550.00 2023-04-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B900701-250mg
3-Bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 97%
250mg
3,096.00 2021-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97660-250MG
3-bromo-6-(difluoromethyl)pyridin-2-amine
1805028-09-4 95%
250MG
¥ 2,224.00 2023-04-14

3-Bromo-6-(difluoromethyl)pyridin-2-amine 関連文献

3-Bromo-6-(difluoromethyl)pyridin-2-amineに関する追加情報

Professional Introduction to 3-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS No. 1805028-09-4)

3-Bromo-6-(difluoromethyl)pyridin-2-amine is a highly significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1805028-09-4, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this pyridine derivative incorporates both bromine and difluoromethyl substituents, which are strategically positioned to enhance its reactivity and utility in synthetic chemistry.

The< strong>3-bromo moiety in the molecule serves as a versatile handle for further functionalization, enabling chemists to explore diverse chemical transformations. This feature is particularly valuable in medicinal chemistry, where such handles are often employed to introduce specific pharmacophores or to facilitate the coupling with other bioactive molecules. The presence of the< strong>6-(difluoromethyl) group adds an additional layer of complexity, as fluorine atoms are known to influence metabolic stability, lipophilicity, and overall pharmacokinetic profiles of drug candidates.

In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorinated groups into pharmaceutical compounds. The< strong>difluoromethyl group, in particular, has been extensively studied for its ability to improve the bioavailability and binding affinity of drug molecules. This interest stems from the fact that fluorine atoms can modulate electronic properties and steric hindrance, thereby enhancing the interaction between a drug and its target receptor.

The< strong>pyridin-2-amine core of 3-Bromo-6-(difluoromethyl)pyridin-2-amine is another critical component that contributes to its pharmaceutical relevance. Pyridine derivatives are ubiquitous in medicinal chemistry due to their ability to mimic natural biomolecules and interact with biological targets. The amine functionality further expands the compound's potential by allowing for further derivatization into more complex structures, such as peptidomimetics or heterocyclic scaffolds.

Current research in the field of drug discovery increasingly leverages computational and experimental techniques to optimize the properties of lead compounds. The< strong>CAS No. 1805028-09-4 compound exemplifies this trend, as it has been utilized in several high-throughput screening campaigns aimed at identifying novel inhibitors and activators of various biological pathways. Its structural features make it an attractive candidate for designing molecules that can modulate enzyme activity, receptor binding, or signal transduction processes.

The synthesis of< strong>3-Bromo-6-(difluoromethyl)pyridin-2-amine presents unique challenges that have driven innovation in synthetic methodologies. Advanced techniques such as cross-coupling reactions, fluorochemical transformations, and transition-metal catalysis have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore its importance as a building block for more sophisticated pharmaceutical entities.

In conclusion, 3-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS No. 1805028-09-4) represents a cornerstone in modern pharmaceutical research. Its combination of< strong>brominated,< strong>difluoromethylated, and< strong>aminated features makes it a versatile intermediate for constructing novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly pivotal role in addressing complex diseases through targeted molecular intervention.

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